molecular formula C21H21NO B5122146 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5122146
M. Wt: 303.4 g/mol
InChI Key: XFDXSUGYTVAIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a tetrahydroisoquinoline derivative that has shown promise in various applications, including as a potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine in the brain. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential neuroprotective effects, which may make it a useful tool in studying neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in cancer research. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. Another method involves the reduction of 2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride with sodium borohydride.

Scientific Research Applications

2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in scientific research. It has shown promise in various applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer research.

properties

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-23-21-11-10-18(19-8-4-5-9-20(19)21)15-22-13-12-16-6-2-3-7-17(16)14-22/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXSUGYTVAIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline

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